molecular formula C20H31N3O2 B2418944 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide CAS No. 1334308-70-1

2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide

Cat. No.: B2418944
CAS No.: 1334308-70-1
M. Wt: 345.487
InChI Key: YFQFHHCYQKYDBC-UHFFFAOYSA-N
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Scientific Research Applications

2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide is related to its high specific affinity for the histamine H1 receptor . This makes it useful for the management of allergies, hay fever, angioedema, and urticaria .

Future Directions

The future directions for the study of 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on its safety and potential hazards, as well as its uses in the management of allergies, hay fever, angioedema, and urticaria .

Preparation Methods

The synthesis of 2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it valuable for research and development purposes.

Properties

IUPAC Name

2-ethoxy-N-[(1-piperazin-1-ylcyclohexyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-2-25-18-9-5-4-8-17(18)19(24)22-16-20(10-6-3-7-11-20)23-14-12-21-13-15-23/h4-5,8-9,21H,2-3,6-7,10-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQFHHCYQKYDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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